molecular formula C10H12Cl2N2O3S2 B2596169 1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine CAS No. 923775-35-3

1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine

Cat. No.: B2596169
CAS No.: 923775-35-3
M. Wt: 343.24
InChI Key: VSLONXNJKGMYAY-UHFFFAOYSA-N
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Description

The compound “1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)sulfonyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains sulfonyl and chloroacetyl functional groups, which can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The sulfonyl and chloroacetyl groups would be attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the sulfonyl and chloroacetyl groups. These functional groups are often involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups and overall structure .

Scientific Research Applications

Anticancer Applications

Research has shown the development of di- and trifunctional substituted 1,3-thiazoles, incorporating piperazine substituents, demonstrating significant anticancer activity across a variety of cancer cell lines. The effectiveness of these compounds indicates the potential utility of piperazine derivatives in cancer treatment strategies (Turov, 2020).

Neuroreceptor Affinity

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have been identified with high binding affinities for 5-HT(6) serotonin receptors, indicating their potential in neuropharmacological applications (Park et al., 2011).

Adenosine Receptor Antagonism

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been developed, characterized for their affinity and selectivity at A(2B) adenosine receptors. These compounds offer insights into the therapeutic potential of piperazine derivatives in modulating adenosine receptor activity (Borrmann et al., 2009).

Antiproliferative Activity

Combretastatin‐A4 carboxamides mimicking sulfonyl piperazines have been synthesized and evaluated for their in vitro antiproliferative activity against various human cancer cell lines. This research illustrates the capacity of piperazine-based compounds to inhibit cancer cell growth (Jadala et al., 2019).

Antibacterial Applications

A study on piperazine sulfynol derivatives has demonstrated new antibacterial contenders against MRSA, indicating the potential of piperazine derivatives in addressing antibiotic resistance challenges (Prasad et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity .

Properties

IUPAC Name

2-chloro-1-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O3S2/c11-7-9(15)13-3-5-14(6-4-13)19(16,17)10-2-1-8(12)18-10/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLONXNJKGMYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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